molecular formula C5H11NO3 B12978130 (3r,5r)-Piperidine-3,4,5-triol

(3r,5r)-Piperidine-3,4,5-triol

Cat. No.: B12978130
M. Wt: 133.15 g/mol
InChI Key: RMCNETIHECSPMZ-QWWZWVQMSA-N
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Description

(3r,5r)-Piperidine-3,4,5-triol is a piperidine derivative characterized by the presence of three hydroxyl groups at the 3rd, 4th, and 5th positions of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r)-Piperidine-3,4,5-triol can be achieved through several methods. One common approach involves the reduction of 6-cyano-(5r)-hydroxy-3-oxohexanoic acid tert-butyl ester using a recombinant ketone reductase enzyme. This reaction is carried out in the presence of cofactors such as NAD/NADH or NADP/NADPH and a hydrogen donor like isopropanol. The reaction conditions typically involve a pH range of 6.5 to 7.5 in an aqueous buffer solution .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. The use of recombinant enzymes allows for the reduction of the starting material under mild conditions, avoiding the need for hazardous reagents and extreme temperatures. This method also simplifies the purification process by minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(3r,5r)-Piperidine-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which can act as nucleophiles or be oxidized to form carbonyl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl groups to carbonyl compounds.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce carbonyl compounds back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield piperidine-3,4,5-trione, while reduction can regenerate the original triol.

Scientific Research Applications

(3r,5r)-Piperidine-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate for various biochemical assays.

    Medicine: It has potential therapeutic applications due to its structural similarity to naturally occurring bioactive molecules.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3r,5r)-Piperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3r,5r)-Piperidine-3,4,5-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(3R,5R)-piperidine-3,4,5-triol

InChI

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4-/m1/s1

InChI Key

RMCNETIHECSPMZ-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H](C([C@@H](CN1)O)O)O

Canonical SMILES

C1C(C(C(CN1)O)O)O

Origin of Product

United States

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